N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in anticancer and kinase inhibitor research. The molecule features a unique substitution pattern: a butyl group at the N⁶ position, a 4-methoxyphenyl group at N⁴, and a phenyl ring at the 1-position. These substituents influence its physicochemical properties, solubility, and biological activity.
Properties
IUPAC Name |
6-N-butyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-4-14-23-22-26-20(25-16-10-12-18(29-2)13-11-16)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUWEFPSAWDDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 921494-35-1) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 386.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity.
Anticancer Activity
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : Human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
- IC Values :
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression:
- Src Kinase Inhibition : In studies evaluating Src kinase inhibitory activities, certain derivatives exhibited potent inhibition with IC values as low as 0.47 µM. This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance inhibitory potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that certain functional groups significantly affect the biological activity:
| Compound | Substituent | Activity (IC) |
|---|---|---|
| 1d | - | 1.74 µM (MCF-7) |
| 6b | Bulky group | 0.47 µM (Src kinase) |
| 12b | Methoxy group | 0.016 µM (EGFR WT) |
These findings emphasize the role of substituents on the phenyl ring and their impact on the overall efficacy of the compound .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on EGFR Inhibition : A derivative demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cells with IC values of 8.21 µM and 19.56 µM, respectively. This compound also showed promising results as an epidermal growth factor receptor inhibitor .
- Combination Therapies : Research indicates that combining pyrazolo[3,4-d]pyrimidines with other chemotherapeutic agents may enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .
Scientific Research Applications
Inhibition of Kinases
One of the most significant applications of N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their aberrant activation is linked to various diseases, including cancer.
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit casein kinase 1 (CK1), which has been implicated in cancer and neurodegenerative disorders. For instance, studies have identified similar compounds that exhibit potent inhibition of CK1 with IC50 values in the nanomolar range, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound's structure allows it to interact with various biological targets involved in cancer progression. Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Preclinical studies indicate that this class of compounds can inhibit tumor growth in vitro and in vivo models .
Case Study 1: CK1 Inhibition
A study focused on the discovery of N6-phenyl derivatives as novel CK1 inhibitors highlighted the optimization process leading to compounds with significant inhibitory activity against CK1. The findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance potency and selectivity .
Case Study 2: Anticancer Screening
In another study examining the anticancer potential of pyrazolo[3,4-d]pyrimidines, several derivatives were screened for their ability to inhibit cell proliferation across different cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity against breast and lung cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in their N⁴ and N⁶ substituents, as well as the 1-position aryl group. The table below highlights critical differences:
Key Observations:
- Solubility : The chloro-substituted analog (C₁₅H₁₇ClN₆) exhibits low aqueous solubility (0.5 µg/mL), likely due to hydrophobicity from the chloro and methyl groups . The target compound’s 4-methoxyphenyl group may improve solubility compared to chlorinated analogs.
- Synthesis Yields: Compound 7a achieves an 85% yield via ethanol crystallization , whereas other derivatives (e.g., a triazole-containing analog in ) show lower yields (46.5%) due to complex synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
